molecular formula C12H17N3OS B2567297 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide CAS No. 2034322-96-6

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide

Cat. No.: B2567297
CAS No.: 2034322-96-6
M. Wt: 251.35
InChI Key: QRZFHCQHZRZXRF-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pent-4-enamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling with a pent-4-enamide group. One common method involves the cyclization of appropriate precursors to form the thiazole and pyrrolidine rings, which are then linked through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesizers and stringent reaction conditions to control the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .

Scientific Research Applications

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both thiazole and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-4-11(16)14-10-5-7-15(9-10)12-13-6-8-17-12/h2,6,8,10H,1,3-5,7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFHCQHZRZXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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